3-(Phenylsulfanyl)aniline hydrochloride
Description
Significance of Aniline (B41778) Scaffolds in Molecular Design
The aniline scaffold, characterized by an amino group attached to a benzene (B151609) ring, is a privileged structure in molecular design due to its inherent reactivity and structural features. The amino group can act as a nucleophile, a base, or a directing group in electrophilic aromatic substitution, providing a handle for a wide range of chemical transformations. This versatility has made aniline derivatives indispensable in the synthesis of pharmaceuticals, agrochemicals, dyes, and materials. researchgate.net In medicinal chemistry, the aniline moiety is present in numerous approved drugs, where it often plays a crucial role in binding to biological targets. acs.org The ability to readily modify the aniline ring allows chemists to optimize the pharmacological profile of a drug candidate, including its potency, selectivity, and metabolic stability.
Role of Organosulfur Moieties in Chemical Synthesis and Functionalization
Organosulfur compounds are integral to modern organic synthesis, offering a unique set of properties and reactivities. The sulfur atom, with its ability to exist in various oxidation states (sulfide, sulfoxide (B87167), sulfone), provides a rich landscape for chemical transformations. Organosulfur moieties can act as versatile intermediates, chiral auxiliaries, and functional groups that impart specific properties to molecules. For instance, the formation of carbon-sulfur (C-S) bonds is a key step in the synthesis of many biologically active compounds and advanced materials. Thioethers, or organic sulfides, are particularly important and are found in a number of pharmaceuticals. nih.gov The development of efficient methods for the synthesis of aryl sulfides, such as the Ullmann condensation and the Buchwald-Hartwig amination, has significantly expanded the toolkit of synthetic organic chemists. wikipedia.orgwikipedia.org
Positioning of 3-(Phenylsulfanyl)aniline (B3370458) Hydrochloride within Advanced Organic Synthesis
3-(Phenylsulfanyl)aniline hydrochloride is a substituted aniline derivative that incorporates both an aniline scaffold and an organosulfur moiety in the form of a phenylsulfanyl (thioether) group. This combination of functionalities makes it a valuable building block in advanced organic synthesis. The aniline portion of the molecule provides a site for further functionalization, such as diazotization followed by substitution, acylation, or alkylation. The phenylsulfanyl group, on the other hand, can influence the electronic properties of the aromatic ring and can itself be a target for oxidation to the corresponding sulfoxide or sulfone, further diversifying the potential synthetic pathways. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, facilitating its use in various reaction conditions.
While specific, detailed research focusing exclusively on this compound is not extensively documented in publicly available literature, its synthesis can be envisioned through established methodologies for C-S bond formation. Plausible synthetic routes include the Ullmann-type coupling of 3-bromoaniline (B18343) or 3-iodoaniline (B1194756) with thiophenol, or the Buchwald-Hartwig cross-coupling of these same starting materials. Another potential route is the nucleophilic aromatic substitution of a suitable precursor.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, reactivity, and potential applications. Below is a table summarizing some of its key properties.
| Property | Value |
| Molecular Formula | C₁₂H₁₂ClNS |
| Molecular Weight | 237.75 g/mol |
| Appearance | Likely a crystalline solid |
| Solubility | Expected to be soluble in polar solvents |
| XlogP (Predicted) | 3.0 |
Data sourced from PubChem and other chemical databases.
Spectroscopic Characterization (Predicted)
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Aromatic protons would appear as multiplets in the range of δ 6.5-8.0 ppm. The protons of the aniline ring would likely show distinct splitting patterns influenced by the amino and phenylsulfanyl groups. The N-H protons of the hydrochloride salt would likely appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons would resonate in the δ 110-150 ppm region. The carbon atom attached to the sulfur would be deshielded. |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the ammonium (B1175870) salt, C-N stretching, C-S stretching, and aromatic C-H and C=C stretching would be expected. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the free base (C₁₂H₁₁NS) at m/z 201.06, with isotopic patterns characteristic of a sulfur-containing compound. |
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-phenylsulfanylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NS.ClH/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11;/h1-9H,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNPXZDDLIRRTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC(=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92902-55-1 | |
| Record name | 3-(phenylsulfanyl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Route Design for 3 Phenylsulfanyl Aniline Hydrochloride
Precursor Synthesis Strategies for Substituted Aniline (B41778) and Phenylsulfanyl Moieties
The core structure of 3-(Phenylsulfanyl)aniline (B3370458) hydrochloride is assembled from two primary building blocks: a three-substituted aniline or its precursor and a phenylsulfur group. The most common and industrially viable strategy involves the formation of the C-S bond at an early stage, typically via nucleophilic aromatic substitution.
A primary precursor is 3-nitrophenyl phenyl sulfide (B99878). Its synthesis is most frequently achieved through a copper-catalyzed cross-coupling reaction, often referred to as an Ullmann condensation or Ullmann-type reaction. scispace.comorganic-chemistry.org This reaction involves the coupling of an aryl halide, activated by an electron-withdrawing group, with a thiol. In this case, a 3-halo-nitrobenzene (e.g., 3-chloronitrobenzene or 3-bromonitrobenzene) is reacted with thiophenol in the presence of a base and a copper catalyst. nih.gov The nitro group at the meta-position activates the halide for nucleophilic substitution, facilitating the formation of the diaryl sulfide bond. sci-hub.se
The general reaction is as follows: X-C₆H₄-NO₂ + HS-C₆H₅ --(Cu catalyst, Base)--> C₆H₅-S-C₆H₄-NO₂ + HX
Key parameters for this reaction include the choice of catalyst, base, and solvent. While traditional Ullmann conditions required harsh temperatures (often >200°C) and stoichiometric copper powder, modern methods employ catalytic amounts of copper salts (e.g., CuI, CuO) with ligands that improve solubility and reactivity, allowing for milder conditions. organic-chemistry.orgnih.gov
Optimized Reaction Pathways for the Formation of the Amine Hydrochloride Salt
Once the precursor containing the phenylsulfanyl moiety is synthesized, the next critical step is the formation of the aniline group, followed by conversion to its hydrochloride salt. Several pathways exist to achieve this transformation.
Direct amination involves introducing the amino group onto a pre-formed diaryl sulfide backbone. A prominent method for this transformation is the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction can theoretically be used to couple an aryl halide, such as 3-bromophenyl phenyl sulfide, with an ammonia (B1221849) equivalent. acsgcipr.orgorganic-chemistry.org
The reaction requires a palladium precatalyst, a specialized phosphine (B1218219) ligand to facilitate the catalytic cycle, and a strong base. nih.gov The mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product. wikipedia.org While powerful, this method's application can be sensitive to the specific substrate and requires careful optimization of the catalyst-ligand system.
The most established and widely used route to 3-(Phenylsulfanyl)aniline is through the reduction of the nitro group of its precursor, 3-nitrophenyl phenyl sulfide. This transformation is highly efficient and can be accomplished through several well-documented methods.
Catalytic Hydrogenation: This method involves the reduction of the nitro group using hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common and effective catalyst for this purpose. researchgate.netgoogle.com The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a pressurized atmosphere of hydrogen. This method is considered a "green" process as it avoids the use of stoichiometric metal reductants, and the primary byproduct is water. rsc.org
Chemical Reduction: A classic and reliable method for nitro group reduction is the use of a metal in acidic media. Stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl) is a frequently employed reagent system. scispace.comsemanticscholar.org The reaction is typically performed in a solvent like ethanol at reflux temperatures. google.com The reaction proceeds smoothly, and upon completion, the desired aniline is often present as its hydrochloride salt in the acidic medium. Iron powder in acetic acid or with ammonium (B1175870) chloride is another effective, inexpensive, and common alternative. scispace.com
An alternative synthetic route involves protecting the amino group as an acylamide, which can be a useful strategy if other functional groups in the molecule are sensitive to the conditions of the C-S bond formation. This two-step process involves first the acylation of a precursor aniline, followed by deprotection via hydrolysis.
First, 3-amino-diphenylsulfide (3-(phenylsulfanyl)aniline) is acetylated using acetic anhydride (B1165640) or acetyl chloride to form the stable intermediate, N-(3-(phenylthio)phenyl)acetamide. This reaction is typically straightforward and high-yielding.
Purification and Isolation Techniques for High Purity Products
Purification of the final product and key intermediates is essential for obtaining high-purity 3-(Phenylsulfanyl)aniline hydrochloride. The intermediate, 3-nitrophenyl phenyl sulfide, is typically a solid and can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol.
After the reduction of the nitro group, the resulting free base, 3-(phenylsulfanyl)aniline, can be purified by column chromatography on silica (B1680970) gel if necessary. However, a more common approach is to directly isolate the hydrochloride salt.
The final product, this compound, is a salt and is typically purified by recrystallization. The crude salt, obtained after reaction workup or precipitation, is dissolved in a minimal amount of a hot polar solvent, such as ethanol or an ethanol/water mixture. The solution is then allowed to cool slowly, promoting the formation of well-defined crystals of the pure product, while impurities remain in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Chemical Reactivity and Transformation Studies of 3 Phenylsulfanyl Aniline Hydrochloride
Reactions at the Amine Functionality
The amino group in 3-(phenylthio)aniline is a versatile nucleophile, capable of participating in a wide array of chemical reactions common to aromatic amines.
Acylation: The primary amine of 3-(phenylthio)aniline readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. This reaction is often used to protect the amino group during other transformations, such as electrophilic aromatic substitution. pearson.com For instance, the reaction of 3-(phenylthio)aniline with acetic anhydride (B1165640) in the presence of a base like sodium acetate (B1210297) yields N-(3-(phenylthio)phenyl)acetamide. libretexts.org This transformation introduces an acetyl group to the nitrogen atom, effectively converting the amine into an amide.
| Reactant 1 | Reactant 2 | Conditions | Product |
| 3-(Phenylthio)aniline | Acetic anhydride | Aqueous sodium acetate | N-(3-(phenylthio)phenyl)acetamide |
| 3-(Phenylthio)aniline | Benzoyl chloride | Pyridine (base) | N-(3-(phenylthio)phenyl)benzamide |
Sulfonylation: The amino group can also be sulfonylated to produce sulfonamides. Modern synthetic methods have enabled the sulfonylation of anilines under mild conditions. One such approach involves a photoredox-catalyzed reaction with sulfinate salts. nih.govrsc.org In this process, a photocatalyst, often an iridium complex, facilitates the generation of a sulfonyl radical from a stable sulfinate salt, which then couples with the aniline (B41778) derivative. nih.gov This method is noted for its broad functional group tolerance, suggesting its applicability to 3-(phenylthio)aniline. nih.govrsc.org Another strategy employs sulfonyl fluorides as the sulfonating agent under visible-light-mediated conditions. frontiersin.org
| Aniline Derivative | Sulfonylating Agent | Catalyst/Conditions | Product Type |
| Substituted Anilines | Sodium Sulfinate Salts | Ir-based photocatalyst, visible light | N-Aryl Sulfonamide |
| Substituted Anilines | Sulfonyl Fluorides | Ir-based photocatalyst, visible light, 50°C | N-Aryl Sulfonamide |
N-alkylation of 3-(phenylthio)aniline involves the substitution of one or both hydrogen atoms of the amino group with alkyl substituents. This can be achieved by reacting the aniline with alkyl halides. However, the reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as the potential for the formation of a quaternary ammonium (B1175870) salt through over-alkylation. The nucleophilicity of the nitrogen atom makes it susceptible to successive reactions once the first alkyl group is introduced. Furthermore, classical methods like Friedel-Crafts alkylation are generally unsuitable for anilines because the Lewis acid catalyst coordinates strongly with the basic amino group, deactivating it. le.ac.uk
Primary aromatic amines, including 3-(phenylthio)aniline, undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. thieme-connect.de This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by a dehydration step to form the carbon-nitrogen double bond. libretexts.org The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction. libretexts.org Aniline itself has been shown to be an effective nucleophilic catalyst for imine formation in aqueous solutions. researchgate.net
The general mechanism for the acid-catalyzed formation of an imine from 3-(phenylthio)aniline and a generic aldehyde (R-CHO) proceeds as follows:
Nucleophilic attack of the amine on the protonated carbonyl group.
Proton transfer from the nitrogen to the oxygen to form a carbinolamine intermediate.
Protonation of the hydroxyl group of the carbinolamine.
Elimination of a water molecule to form a resonance-stabilized carbocation.
Deprotonation to yield the final imine product.
| Amine | Carbonyl Compound | Conditions | Product |
| 3-(Phenylthio)aniline | Benzaldehyde | Acid catalyst (e.g., TsOH), Toluene, heat | N-Benzylidene-3-(phenylthio)aniline |
| 3-(Phenylthio)aniline | Acetone | Acid catalyst, heat | N-(Propan-2-ylidene)-3-(phenylthio)aniline |
| 3-(Phenylthio)aniline | Formaldehyde | Varies | N-(3-(phenylthio)phenyl)methanimine |
Transformations Involving the Phenylsulfanyl Group
The sulfide (B99878) linkage in 3-(Phenylsulfanyl)aniline (B3370458) hydrochloride is another key site for chemical transformations, primarily involving the sulfur atom.
The sulfur atom in the phenylsulfanyl group exists in the +2 oxidation state and can be readily oxidized. The oxidation typically proceeds in a stepwise manner, first yielding the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. libretexts.org
Sulfide to Sulfoxide: Mild oxidizing agents can selectively convert the sulfide to a sulfoxide. Common reagents for this transformation include hydrogen peroxide (H₂O₂), sodium periodate (B1199274) (NaIO₄), and meta-chloroperoxybenzoic acid (m-CPBA). The reaction converts 3-(phenylthio)aniline to 3-(phenylsulfinyl)aniline.
Sulfoxide to Sulfone: Stronger oxidizing agents, or using an excess of the oxidant, will further oxidize the sulfoxide to the corresponding sulfone, 3-(phenylsulfonyl)aniline.
Kinetic studies on the oxidation of aromatic sulfides with reagents like N-chlorosuccinimide indicate that the reaction proceeds via the formation of a chlorosulfonium ion intermediate. rsc.org The choice of oxidant and reaction conditions allows for selective synthesis of either the sulfoxide or the sulfone.
| Starting Material | Oxidizing Agent | Product |
| 3-(Phenylthio)aniline | H₂O₂ (1 equivalent) | 3-(Phenylsulfinyl)aniline |
| 3-(Phenylthio)aniline | m-CPBA (≥2 equivalents) | 3-(Phenylsulfonyl)aniline |
| 3-(Phenylsulfinyl)aniline | KMnO₄ | 3-(Phenylsulfonyl)aniline |
Nucleophilic Character of Sulfur: The sulfur atom in the thioether group possesses lone pairs of electrons and is a powerful nucleophile, significantly more so than the oxygen in an ether. libretexts.org This nucleophilicity allows it to react with electrophiles. A characteristic reaction is the alkylation with alkyl halides to form ternary sulfonium (B1226848) salts. For example, 3-(phenylthio)aniline can react with methyl iodide to form (3-aminophenyl)(methyl)phenylsulfonium iodide. These sulfonium salts are typically stable, crystalline solids. libretexts.org
Electrophilic Character at Sulfur: While the sulfide sulfur is primarily nucleophilic, the sulfur atom in its oxidized forms (sulfoxide and sulfone) can act as an electrophile. In sulfones, the sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms, making it electron-deficient. This allows the sulfone group to be susceptible to attack by strong nucleophiles, which can sometimes lead to the cleavage of one of the carbon-sulfur bonds. nih.gov The coordination of the phenyl sulfone to a metal complex has been shown to render the aryl ring susceptible to protonation, creating an arenium species that can react with nucleophiles. nih.gov
Desulfurization Reactions
Desulfurization is a chemical process that involves the cleavage of carbon-sulfur bonds. In the context of 3-(Phenylsulfanyl)aniline, this transformation can theoretically lead to the formation of either aniline or 3-aminobiphenyl, depending on which C–S bond is broken. A common and effective method for achieving this is through hydrogenolysis using Raney Nickel (Ra-Ni), a catalyst saturated with hydrogen. researchgate.netorganicreactions.org
The reaction involves the cleavage of the sulfide linkage, with the hydrogen from the catalyst subsequently capping the resulting carbon radicals. sci-hub.se While specific studies on 3-(Phenylsulfanyl)aniline are not prevalent, the behavior of analogous compounds provides a strong indication of the expected outcomes. For instance, the hydrogenolysis of phenyl sulfide with Raney nickel yields benzene (B151609), and di-p-tolyl disulfide is readily converted to toluene. sci-hub.se Similarly, studies on the thermolysis of 4-aminothiophenols have shown that they can be desulfurized to aniline, a reaction facilitated by the presence of the electron-donating amino group. canada.canih.gov
Given these precedents, the desulfurization of 3-(Phenylsulfanyl)aniline would be expected to proceed via one of two pathways, as detailed in the table below. The precise product distribution may depend on the specific reaction conditions employed.
| Starting Material | Reagent | Potential Cleavage Pathway | Expected Product(s) |
|---|---|---|---|
| 3-(Phenylsulfanyl)aniline | Raney Nickel (Ra-Ni), H₂ | Cleavage of Aniline-Sulfur Bond | Aniline + Benzene |
| Cleavage of Phenyl-Sulfur Bond | 3-Aminobiphenyl |
Aromatic Substitution Patterns on the Aniline and Phenyl Moieties
The reactivity of 3-(Phenylsulfanyl)aniline in electrophilic aromatic substitution (EAS) is governed by the directing effects of its two substituents: the amino (-NH₂) group and the phenylsulfanyl (-SPh) group. These groups influence both the rate of reaction and the position of attack by an incoming electrophile (E⁺) on both aromatic rings. wikipedia.org
Amino Group (-NH₂): This is a powerful activating group and a strong ortho-, para- director due to its ability to donate its lone pair of electrons into the benzene ring via resonance (+M effect). lkouniv.ac.inbyjus.com
In 3-(Phenylsulfanyl)aniline, the directing effects on each ring must be considered separately.
Substitution on the Aniline Ring: The powerful activating and directing effect of the amino group dominates. It strongly directs incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). The phenylsulfanyl group at position 3 also directs ortho- and para- (to positions 2 and 4). The effects are thus concerted, leading to a high expectation of substitution at positions 2 and 4, with position 6 also being activated, albeit to a lesser extent. Due to the high reactivity conferred by the amino group, reactions like bromination may proceed rapidly even without a Lewis acid catalyst, potentially leading to polysubstitution. libretexts.orglibretexts.org
Substitution on the Phenyl Moiety: The unsubstituted phenyl ring is influenced only by the sulfur bridge (-S-Ar), which acts as an ortho-, para- directing group. Therefore, electrophilic attack is predicted to occur at the ortho (2') and para (4') positions of this ring.
| Ring System | Key Directing Group(s) | Predicted Position(s) of Attack | Rationale |
|---|---|---|---|
| Aniline Ring | -NH₂ (strong activator, o,p-director) -SPh (weak deactivator, o,p-director) | Positions 2, 4 (major) Position 6 (minor) | The powerful +M effect of the -NH₂ group strongly activates the ortho and para positions. The -SPh group reinforces the direction to positions 2 and 4. |
| Phenyl Ring | -S-Ar (weak deactivator, o,p-director) | Positions 2', 4' | The sulfur atom directs electrophilic attack to the ortho and para positions of the adjacent phenyl ring via resonance stabilization. |
Cyclization Reactions and Heterocyclic Ring Formation
The structure of 3-(Phenylsulfanyl)aniline contains the necessary components—a nucleophilic nitrogen and two aromatic rings linked by sulfur—to serve as a precursor for the synthesis of nitrogen- and sulfur-containing heterocycles. One of the most relevant transformations for this class of compounds is the formation of phenothiazine (B1677639).
The classical synthesis of the phenothiazine core involves the reaction of diphenylamine (B1679370) with sulfur, often catalyzed by iodine. slideshare.netwikipedia.orgyoutube.com This reaction proceeds through an electrophilic thionation followed by an intramolecular cyclization. While 3-(Phenylsulfanyl)aniline is an isomer of thiodiphenylamine, it can be envisioned to undergo an intramolecular cyclization under appropriate conditions (e.g., strong acid or oxidative conditions) to form a substituted phenothiazine. This would likely involve the protonation or activation of the sulfide, followed by an intramolecular electrophilic attack of one ring onto the other, driven by the activating effect of the amino group. The expected product from the cyclization of 3-(Phenylsulfanyl)aniline would be 1-Azaphenothiazine or a related isomer, depending on the position of ring closure.
| Starting Material | Reaction Type | Potential Reagents | Plausible Heterocyclic Product |
|---|---|---|---|
| 3-(Phenylsulfanyl)aniline | Intramolecular Electrophilic Cyclization | I₂, heat; or strong acid (e.g., H₂SO₄) | Substituted Phenothiazine (e.g., 1-Azaphenothiazine) |
Metal-Catalyzed Coupling Reactions Utilizing the Aniline Moiety
The primary amino group of 3-(Phenylsulfanyl)aniline makes it an excellent substrate for metal-catalyzed C-N bond-forming reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction is a powerful tool for synthesizing N-aryl amines from an amine and an aryl halide or triflate. libretexts.org
In this context, 3-(Phenylsulfanyl)aniline serves as the amine nucleophile. The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The catalyst undergoes oxidative addition with the aryl halide, followed by coordination of the aniline, deprotonation by the base, and finally, reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst. wikipedia.org This methodology allows for the synthesis of a wide array of triarylamine derivatives, where the core structure of 3-(Phenylsulfanyl)aniline is further functionalized.
| Amine Substrate | Aryl Halide (Ar-X) Partner | Typical Catalytic System | Expected Product |
|---|---|---|---|
| 3-(Phenylsulfanyl)aniline | 4-Bromotoluene | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-(4-methylphenyl)-3-(phenylsulfanyl)aniline |
| 3-(Phenylsulfanyl)aniline | 1-Chloro-3-methoxybenzene | Pd(OAc)₂, RuPhos, NaOtBu | N-(3-methoxyphenyl)-3-(phenylsulfanyl)aniline |
| 3-(Phenylsulfanyl)aniline | 2-Iodopyridine | Pd(OAc)₂, SPhos, K₃PO₄ | 3-(Phenylsulfanyl)-N-(pyridin-2-yl)aniline |
Role in Oxime Ligation Catalysis
Oxime ligation, the reaction between an aldehyde or ketone and an aminooxy-functionalized molecule, is a cornerstone of bioconjugation chemistry. The reaction rate is significantly enhanced by nucleophilic catalysts, with aniline being a well-established example. exlibrisgroup.com The catalytic mechanism involves the rapid formation of a reactive Schiff base intermediate between the aniline and the carbonyl compound, which is then readily attacked by the aminooxy nucleophile.
The efficacy of substituted anilines as catalysts is strongly dependent on their electronic properties. Research has shown that anilines bearing electron-donating groups (EDGs) are superior catalysts, particularly at neutral pH (pH 7). acs.orgnih.gov For example, p-phenylenediamine (B122844) is a much more efficient catalyst than aniline itself. Conversely, anilines with electron-withdrawing groups (EWGs) are generally less effective.
In 3-(Phenylsulfanyl)aniline, the phenylsulfanyl group is located meta to the amino group. At this position, its electron-donating resonance effect is minimal, and its weakly electron-withdrawing inductive effect is the dominant electronic influence on the nucleophilicity of the amino group. Therefore, it is predicted that 3-(Phenylsulfanyl)aniline would be a slightly less effective catalyst for oxime ligation than unsubstituted aniline. Its catalytic activity would be considerably lower than that of anilines substituted with strong EDGs in the para position. nih.gov
| Aniline Catalyst | Substituent (Position) | Electronic Effect | Predicted Relative Rate |
|---|---|---|---|
| p-Phenylenediamine | -NH₂ (para) | Strongly Electron-Donating | Highest |
| Aniline | -H (none) | Neutral Reference | Moderate |
| 3-(Phenylsulfanyl)aniline | -SPh (meta) | Weakly Electron-Withdrawing | Slightly Lower than Aniline |
| 4-Nitroaniline | -NO₂ (para) | Strongly Electron-Withdrawing | Lowest |
Spectroscopic and Advanced Structural Elucidation of 3 Phenylsulfanyl Aniline Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H-NMR) Assignments
Predictive models and analysis of similar structures suggest a complex ¹H-NMR spectrum for 3-(Phenylsulfanyl)aniline (B3370458) hydrochloride. The aromatic protons of the two phenyl rings would likely appear in the range of δ 7.0-8.0 ppm. The protons on the aniline (B41778) ring are expected to be influenced by the electron-donating amino group (in its protonated form) and the electron-withdrawing phenylsulfanyl group, leading to distinct chemical shifts. The protons of the phenyl group attached to the sulfur atom would also resonate in this aromatic region, with their specific shifts determined by their position relative to the sulfur atom. The anilinium protons (-NH3+) would likely appear as a broad singlet at a downfield chemical shift.
Interactive Data Table: Predicted ¹H-NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) |
| Aromatic-H | 7.0 - 8.0 |
| Anilinium-H (-NH3+) | Downfield (variable) |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Chemical Shifts
The ¹³C-NMR spectrum is anticipated to show distinct signals for each carbon atom in the molecule. The carbon atoms of the two aromatic rings would resonate in the typical downfield region for sp²-hybridized carbons, generally between δ 110-160 ppm. The carbon atom directly bonded to the anilinium group and the carbon atom bonded to the sulfur atom would have characteristic chemical shifts influenced by the electronegativity and resonance effects of these substituents.
Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts
| Carbon Atoms | Predicted Chemical Shift (ppm) |
| Aromatic C-N | ~140-150 |
| Aromatic C-S | ~130-140 |
| Other Aromatic C | ~110-130 |
Two-Dimensional NMR Techniques for Structural Confirmation
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable. A COSY spectrum would reveal the coupling relationships between adjacent protons within the same spin system, helping to delineate the proton networks on each aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing definitive C-H connectivity information and confirming the assignments made from the 1D spectra.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 3-(Phenylsulfanyl)aniline hydrochloride is expected to exhibit several characteristic absorption bands. A broad band in the region of 2500-3000 cm⁻¹ would be indicative of the N-H stretching vibrations of the anilinium group (-NH3+). Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic rings would likely produce a series of sharp peaks in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the aromatic amine is expected in the 1250-1350 cm⁻¹ range, and the C-S stretching vibration may be observed as a weaker band in the fingerprint region.
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Anilinium) | 2500 - 3000 (broad) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C Stretch | 1450 - 1600 |
| Aromatic C-N Stretch | 1250 - 1350 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular formula is C₁₂H₁₂ClNS, with a molecular weight of approximately 237.75 g/mol . In a mass spectrum, the molecular ion peak for the free base, 3-(Phenylsulfanyl)aniline (C₁₂H₁₁NS), would be expected at a mass-to-charge ratio (m/z) of 201.06.
Predictive fragmentation analysis suggests that the molecular ion could undergo cleavage at the C-S bond or the C-N bond. Common fragments would likely include the phenyl radical (m/z 77) and the anilinyl radical or related fragments. The presence of the sulfur atom would also lead to characteristic fragmentation patterns.
Interactive Data Table: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ (protonated free base) | 202.07 |
| [M]⁺ (molecular ion of free base) | 201.06 |
High-Resolution Spectroscopic Techniques for the Elucidation of this compound
The structural confirmation and detailed analysis of this compound rely on a suite of high-resolution spectroscopic techniques. These methods provide unambiguous evidence of the compound's molecular structure, connectivity, and the electronic environment of its constituent atoms. While comprehensive spectroscopic data for the hydrochloride salt is not extensively published in peer-reviewed literature, the analysis of the free base, 3-(Phenylsulfanyl)aniline, offers significant insights. The subsequent protonation to form the hydrochloride salt induces predictable changes in the spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of the free base, 3-(Phenylsulfanyl)aniline, displays characteristic signals for the aromatic protons. The formation of the hydrochloride salt, where the aniline nitrogen is protonated to form an anilinium ion (-NH₃⁺), would lead to a downfield shift of the protons on the aniline ring due to the increased electron-withdrawing nature of the ammonium (B1175870) group. The protons of the phenylsulfanyl ring would be less affected. Additionally, the amine protons would appear as a broad singlet at a significantly downfield chemical shift.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For 3-(Phenylsulfanyl)aniline, distinct signals are observed for the carbons of both aromatic rings. Upon protonation to the hydrochloride salt, the carbon atoms of the aniline ring, particularly those ortho and para to the newly formed -NH₃⁺ group, would experience a downfield shift in their resonance frequencies.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for 3-(Phenylsulfanyl)aniline (Free Base) in CDCl₃
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic-H | 7.26 – 7.21 (m, 4H) | 143.3 |
| Aromatic-H | 7.06 –7.03 (m, 4H) | 129.6 |
| Aromatic-H | 6.93– 6.90 (m, 2H) | 121.3 |
| NH | 6.88 (brs, 1H) | 118.0 |
Note: The provided data is for the free base, 3-(Phenylsulfanyl)aniline. For the hydrochloride salt, shifts in the aromatic region of the aniline ring are expected to move downfield.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. For 3-(Phenylsulfanyl)aniline, mass spectrometry can confirm the molecular weight and provide information about its fragmentation pattern, which aids in structural confirmation.
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition. The mass spectrum of the free base, 3-(Phenylsulfanyl)aniline, shows a molecular ion peak (M⁺) that confirms its molecular weight.
Table 2: Mass Spectrometry Data for 3-(Phenylsulfanyl)aniline (Free Base)
| Fragment | m/z | Relative Intensity (%) |
|---|---|---|
| M⁺ | 169 | 32 |
| M-1 | 168 | 100 |
| C₁₀H₆N | 140 | 8 |
| C₆H₅ | 77 | 50 |
| C₅H₅ | 65 | 32 |
| C₄H₃ | 51 | 48 |
Note: This data represents the fragmentation pattern of the free base.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound, IR spectroscopy would reveal characteristic vibrational frequencies for the amine group, the aromatic rings, and the C-S bond.
For the free base, characteristic N-H stretching vibrations for the primary amine would be observed. orgchemboulder.com In the hydrochloride salt, these bands would be shifted and broadened due to the formation of the anilinium ion (-NH₃⁺), and new bands corresponding to the N⁺-H stretches would appear. The C-N stretching vibration in aromatic amines is also a key diagnostic peak. orgchemboulder.com
Advanced Structural Elucidation Techniques
While NMR, MS, and IR are fundamental, other advanced techniques could provide deeper structural insights, although specific data for this compound is scarce in the literature.
X-ray Crystallography: This technique could provide the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and crystal packing information. This would be particularly useful for confirming the ionic interaction between the anilinium cation and the chloride anion in the hydrochloride salt.
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be employed to unambiguously assign all proton and carbon signals, especially in complex regions of the spectra, by showing correlations between coupled nuclei.
Computational and Theoretical Investigations of 3 Phenylsulfanyl Aniline Hydrochloride
Molecular Geometry Optimization and Conformer Analysis
The first step in a computational investigation is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the lowest energy arrangement of the atoms. For a flexible molecule like 3-(Phenylsulfanyl)aniline (B3370458) hydrochloride, this involves identifying all possible stable conformations (conformers) and determining their relative energies.
The central C-S bond and the C-N bond allow for rotational flexibility, leading to different spatial orientations of the phenyl and aniline (B41778) rings. In a related isomer, 2-(Phenylsulfanyl)aniline, the dihedral angle between the aniline and phenyl rings was found to be a critical parameter, defining a skewed conformation. researchgate.net A similar analysis for the 3-(Phenylsulfanyl)anilinium cation (the protonated form present in the hydrochloride salt) would involve mapping the potential energy surface by systematically rotating the dihedral angles around the C-S and C-C bonds connecting the rings.
Quantum chemical methods, particularly Density Functional Theory (DFT), are employed for these calculations. researchgate.net A common approach involves using a functional like B3LYP with a basis set such as 6-31G(d) or higher to accurately model the system. researchgate.net The results of such an analysis would yield the optimized bond lengths, bond angles, and dihedral angles for the most stable conformer.
Table 1: Illustrative Optimized Geometric Parameters for a Phenylsulfanylaniline Derivative This table presents hypothetical data to illustrate the typical output of a geometry optimization calculation.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C-S | 1.78 |
| Bond Length (Å) | S-C' | 1.78 |
| Bond Length (Å) | C-N | 1.47 |
| Bond Angle (°) | C-S-C' | 103.5 |
| Dihedral Angle (°) | C-C-S-C' | 75.0 |
Electronic Structure Analysis
Once the optimized geometry is obtained, the electronic properties of the molecule can be investigated. These properties are fundamental to understanding the molecule's reactivity, stability, and spectroscopic characteristics.
The frontier molecular orbitals, HOMO and LUMO, are central to chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a large gap suggests high kinetic stability and low chemical reactivity. researchgate.net
For aniline derivatives, the HOMO is typically localized over the aniline ring and the nitrogen atom, while the LUMO may be distributed over the phenyl rings. DFT calculations can predict the energies of these orbitals and visualize their spatial distribution. researchgate.net This analysis helps identify the regions of the molecule most likely to participate in electrophilic and nucleophilic attacks.
Table 2: Illustrative Frontier Orbital Energies for a Phenylsulfanylaniline Derivative This table presents hypothetical data to illustrate the typical output of a frontier orbital analysis.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | -1.5 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
An Electrostatic Potential (ESP) map illustrates the charge distribution across the molecule's surface. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For 3-(Phenylsulfanyl)aniline hydrochloride, the protonated ammonium (B1175870) group (-NH3+) would be a prominent region of high positive electrostatic potential, making it a likely site for interaction with anions. The sulfur atom's lone pairs and the π-systems of the aromatic rings would influence the distribution of electron density across the rest of the molecule.
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be determined. These calculations are typically performed at the same level of theory (e.g., DFT/B3LYP) as the geometry optimization. researchgate.netresearchgate.net
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net This correlation allows for the confident assignment of absorption bands in experimental IR and Raman spectra to specific molecular motions, such as N-H stretching, C-S stretching, or aromatic ring vibrations. researchgate.net
Table 3: Illustrative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) This table presents hypothetical data to illustrate the correlation between calculated and experimental spectra.
| Vibrational Mode | Calculated (Scaled) | Experimental |
|---|---|---|
| N-H Stretch (asymmetric) | 3450 | 3445 |
| N-H Stretch (symmetric) | 3370 | 3365 |
| C=C Ring Stretch | 1605 | 1600 |
| C-S Stretch | 705 | 700 |
Reaction Mechanism Elucidation via Density Functional Theory (DFT)
DFT is a powerful tool for exploring the mechanisms of chemical reactions. It can be used to model the reaction of this compound with other reagents, for example, in electrophilic aromatic substitution reactions. Such studies on aniline have been performed to understand chlorination mechanisms.
A mechanistic study involves identifying the reactants, products, and any intermediates or transition states along the reaction pathway. By calculating the energies of these species, a potential energy surface for the reaction can be constructed. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. This type of analysis can reveal, for instance, whether substitution is more likely to occur at the ortho, meta, or para positions of the aniline ring and how the phenylsulfanyl substituent influences this regioselectivity.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. These models often use descriptors derived from computational chemistry.
For a series of related aniline derivatives, a QSRR model could be developed to predict a specific reactivity parameter, such as the rate constant of a reaction or the pKa of the anilinium ion. Descriptors used in such a model for this compound could include:
Electronic Descriptors: HOMO/LUMO energies, partial atomic charges, dipole moment.
Topological Descriptors: Molecular connectivity indices that describe the branching of the molecule.
Quantum Chemical Descriptors: Hardness, chemical potential, and electrophilicity index derived from frontier orbital energies.
Studies on other aniline derivatives have used such approaches to correlate properties like lipophilicity with molecular structure, which in turn affects bioavailability and interaction with biological systems. nih.gov
Applications As a Building Block in Advanced Organic Synthesis
Precursor for Complex Organic Molecules
The structural framework of 3-(phenylsulfanyl)aniline (B3370458) is integral to the synthesis of a variety of complex and biologically active molecules, particularly carbazole (B46965) alkaloids. Carbazole alkaloids are a class of naturally occurring compounds known for their wide range of pharmacological activities, including antitumor, anti-inflammatory, and antioxidant properties. chemmethod.com The synthesis of these complex structures often involves multi-step sequences where the aniline (B41778) derivative is a key starting material.
A common strategy for constructing the carbazole skeleton is through palladium-catalyzed reactions. For instance, the Buchwald-Hartwig amination allows for the coupling of an arylamine with an aryl halide to form a diarylamine intermediate. doi.org This diarylamine can then undergo an intramolecular palladium(II)-catalyzed oxidative cyclization to form the fused tricyclic carbazole system. doi.orgresearchgate.net In this context, 3-(phenylsulfanyl)aniline can be envisioned as the arylamine component, reacting with a suitably substituted aryl halide to build the necessary diarylamine precursor. doi.org
The synthesis of various carbazole alkaloids, such as murrayanine, mukonine, and heptaphylline, has been accomplished using similar methodologies starting from different aniline derivatives. chemmethod.comdoi.org These synthetic routes highlight the importance of aniline-based precursors in accessing complex natural product scaffolds.
Table 1: Examples of Carbazole Alkaloids Synthesized from Aniline Precursors
| Alkaloid | Key Synthetic Strategy | Aniline Precursor Type | Reference |
|---|---|---|---|
| Murrayanine | Buchwald Coupling / Oxidative Cyclization | Aniline | chemmethod.com |
| Mukonine | Buchwald-Hartwig Coupling / Oxidative Cyclization | Aniline | researchgate.net |
| Heptaphylline | Buchwald-Hartwig Amination / Oxidative Cyclization | Arylamine | doi.org |
| Glycoborine | Buchwald-Hartwig Coupling / Oxidative Cyclization | p-Toluidine | doi.org |
Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. mdpi.com 3-(Phenylsulfanyl)aniline serves as a valuable synthon for the construction of such heterocyclic systems due to the reactivity of its amino group and aromatic ring.
One important class of heterocycles that can be synthesized from aniline derivatives are phenothiazines. Phenothiazines are known for their antipsychotic and potential anticancer activities. nih.gov The synthesis of the phenothiazine (B1677639) core can be achieved through a two-step process involving an initial ortho-thioarylation of an aniline, followed by an intramolecular cyclization reaction, such as an Ullmann–Goldberg or Buchwald–Hartwig coupling. rsc.org While this typically involves ortho-functionalization, the principles of C-S and C-N bond formation are central. Another approach involves the direct condensation of an aniline with a ketone followed by heating with sulfur. semanticscholar.org
Furthermore, the aniline moiety can participate in electrophilic cyclization reactions. For example, N-(2-alkynyl)anilines can undergo 6-endo-dig cyclization when treated with electrophiles like iodine, bromine, or phenylselenium bromide to yield a variety of substituted quinolines. nih.gov The reaction of 3-(phenylsulfanyl)aniline could be directed toward the synthesis of functionalized indoles, which are another critical class of nitrogen heterocycles. Intramolecular cyclization of o-alkynyl arylamines can lead to the formation of poly-functionalized 3-selenylindoles. nih.gov
Table 2: Heterocyclic Systems Accessible from Aniline-based Precursors
| Heterocycle Class | General Synthetic Approach | Potential Precursor | Reference |
|---|---|---|---|
| Phenothiazines | Ortho-thioarylation followed by intramolecular C-N coupling | Aniline derivatives | rsc.org |
| Quinolines | Electrophilic cyclization of N-(2-alkynyl)anilines | N-Alkynylated anilines | nih.gov |
| Indoles | Intramolecular cyclization of o-alkynyl arylamines | Substituted anilines | nih.gov |
| Carbazoles | Palladium-catalyzed oxidative cyclization of diarylamines | Aniline derivatives | doi.org |
Intermediates for Compounds with Targeted Chemical Reactivity
The reactivity of the aniline scaffold can be precisely controlled to generate intermediates with specific chemical properties for subsequent transformations. The amino group in 3-(phenylsulfanyl)aniline strongly activates the aromatic ring toward electrophilic substitution, directing incoming electrophiles to the ortho and para positions. This inherent reactivity allows for the introduction of various functional groups, which can then be used to build more complex molecules.
For instance, palladium-catalyzed C-H functionalization reactions offer a powerful tool for the selective modification of anilines. acs.org While ortho-functionalization is common, specific ligands can direct reactions to the meta-position. nih.gov This is particularly relevant for 3-(phenylsulfanyl)aniline, where further functionalization at the 5-position (meta to the amino group) could be achieved. Such strategies can be used for C-H olefination or arylation, providing access to a diverse range of substituted aniline derivatives. acs.orguva.nl
The ability to introduce substituents with targeted reactivity is crucial in multi-step syntheses. For example, introducing a halogen at a specific position on the aniline ring provides a handle for subsequent cross-coupling reactions. Alternatively, the amino group itself can be converted into other functionalities. Diazotization of the aniline followed by a Sandmeyer reaction can replace the amino group with a wide variety of substituents, completely altering the molecule's reactivity profile. These transformations enable the use of 3-(phenylsulfanyl)aniline as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. ontosight.aiimpactfactor.org
Utilization in Polymer Chemistry and Material Science
Aniline and its derivatives are fundamental monomers in the synthesis of conducting polymers, with polyaniline (PANI) being one of the most studied. rsc.org These materials are of great interest for applications in electronics, sensors, and energy storage due to their unique redox activity and electrical conductivity. nih.gov The incorporation of substituents onto the aniline ring, such as the phenylsulfanyl group in 3-(phenylsulfanyl)aniline, allows for the fine-tuning of the resulting polymer's properties.
The polymerization of aniline derivatives can be achieved through chemical or electrochemical oxidation. rsc.org The substituent's electronic and steric nature influences the polymerization process and the final properties of the polymer, such as solubility, morphology, and conductivity. rsc.org For example, polymers synthesized from substituted anilines can exhibit enhanced solubility in common organic solvents, facilitating their processing into thin films for device fabrication. rsc.org
Furthermore, aniline derivatives can be used to create novel electroactive polymers with unique backbones. For example, polymerization of phenylamines with sulfur monochloride yields poly[N,N-(phenylamino)disulfides], which are conjugated polymers with a backbone consisting solely of nitrogen and sulfur atoms. nih.gov These polymers display interesting optical properties, with their color depending on the electronic nature of the substituents on the aromatic ring. nih.gov The use of 3-(phenylsulfanyl)aniline as a monomer in such polymerizations could lead to new materials with tailored electronic and optical properties for applications in material science.
Table 3: Properties of Polymers Derived from Substituted Anilines
| Polymer Type | Monomer Class | Key Property | Potential Application | Reference |
|---|---|---|---|---|
| Polyaniline (PANI) Derivatives | Substituted Anilines | Electrical conductivity, Redox activity | Sensors, Antistatic coatings | rsc.orgnih.gov |
| Poly[N,N-(phenylamino)disulfides] | Phenylamines | Conjugated N-S backbone, Colorimetric properties | Optical materials, Redox-active materials | nih.gov |
| Polythiophene Derivatives | Aniline-substituted Thiophenes | High air-stability, Photovoltaic properties | Organic solar cells | polymer.cn |
Role in Ligand Design for Catalysis and Coordination Chemistry
The field of catalysis heavily relies on the design of organic ligands that can coordinate to a metal center and modulate its reactivity and selectivity. Aniline derivatives, including 3-(phenylsulfanyl)aniline, are valuable scaffolds for the development of such ligands. The nitrogen atom of the amino group and the sulfur atom of the phenylsulfanyl group can both act as donor atoms, allowing for the formation of stable complexes with transition metals.
In palladium-catalyzed cross-coupling reactions, anilines themselves can serve as stabilizing ligands for well-defined Pd(II)-NHC (N-Heterocyclic Carbene) precatalysts. nih.gov The electronic properties of the aniline ligand can be tuned to optimize the activity of the catalyst for specific transformations, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. nih.gov The use of 3-(phenylsulfanyl)aniline as a ligand could influence the catalyst's performance due to the electronic effects of the phenylsulfanyl group.
Furthermore, more complex ligands can be synthesized from 3-(phenylsulfanyl)aniline. The amino group provides a convenient handle for elaboration into multidentate ligand structures. For example, it can be functionalized to incorporate phosphine (B1218219), pyridine, or other coordinating moieties, leading to bidentate or tridentate ligands. The sulfur atom can also participate in coordination, leading to S,N-chelating ligands. Such ligands are of interest in a variety of catalytic transformations, including C-H functionalization reactions, where the ligand plays a crucial role in controlling the regioselectivity of the process. acs.orgnih.gov The development of new ligands is essential for advancing the field of catalysis and enabling the synthesis of complex molecules with high efficiency and selectivity.
Design and Synthesis of Analogues and Derivatives of 3 Phenylsulfanyl Aniline Hydrochloride
Structural Modifications of the Phenylsulfanyl Moiety
The phenylsulfanyl portion of the molecule presents two key targets for structural variation: the phenyl ring and the sulfur atom.
The phenyl ring of the phenylsulfanyl group is susceptible to electrophilic aromatic substitution reactions. The sulfide (B99878) linker (-S-) is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add at positions 2, 4, and 6 of this ring. Standard aromatic reactions can be employed to introduce a variety of substituents. researchgate.net
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) can be achieved using appropriate halogenating agents. For instance, reaction with N-bromosuccinimide (NBS) or bromine in a suitable solvent would be expected to yield brominated derivatives, primarily at the para-position due to steric considerations.
Methylation: Friedel-Crafts alkylation, using a methyl halide (e.g., methyl iodide) and a Lewis acid catalyst, can introduce methyl groups onto the phenyl ring.
These substitutions alter the electronic properties and lipophilicity of the molecule, which can influence its chemical reactivity and interactions with other molecules. nih.gov
The sulfur atom in the thioether linkage can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. This transformation significantly alters the geometry and electronic nature of the linker, changing it from a flexible, electron-donating group to a rigid, strongly electron-withdrawing group.
The synthesis of sulfone derivatives has been well-documented. For example, 3-(3-Aminophenylsulfonyl)aniline, a sulfone analogue, can be synthesized from 3,3'-diaminodiphenyl sulfone. nih.gov Another related compound, 3-[(Phenylsulfonyl)methyl]aniline hydrochloride, incorporates a methylene (B1212753) spacer next to the sulfone group. Its synthesis involves the reduction of the corresponding nitro compound, 1-nitro-3-[(phenylsulfonyl)methyl]benzene, using iron filings in acetic acid, followed by hydrolysis of an intermediate acetanilide. mdpi.com
| Derivative Type | Synthetic Precursor | Key Reagents/Conditions | Resulting Compound | Reference |
|---|---|---|---|---|
| Sulfone | 3,3'-Diaminodiphenyl sulfone | Methanol, Pyrazinecarboxylic acid | 3-(3-Aminophenylsulfonyl)aniline | nih.gov |
| Sulfone (with bridge) | 1-Nitro-3-[(phenylsulfonyl)methyl]benzene | 1. Fe / Acetic Acid (Reduction) 2. HCl / Ethanol (B145695) (Hydrolysis) | 3-[(Phenylsulfonyl)methyl]aniline hydrochloride | mdpi.com |
Modifications of the Aniline (B41778) Ring System
The aniline ring is another key site for structural modification. The amino group (-NH2) is a strongly activating, ortho-, para-directing group, while the phenylsulfanyl group is a deactivating meta-director with respect to the amino group's position. This electronic interplay guides the regioselectivity of substitution reactions. Important reactions include halogenation, nitration, and alkylation. researchgate.net
Halogenation: Direct halogenation of anilines can be aggressive. A common strategy involves a temporary increase in the oxidation level of the aniline to an N-oxide, which allows for selective ortho-chlorination or para-bromination upon treatment with thionyl chloride or thionyl bromide, respectively. nih.gov
Nitration: The introduction of a nitro group (-NO2) onto the aniline ring is another common modification. bldpharm.comgoogle.com For example, 2-Nitro-3-(phenylsulfanyl)aniline demonstrates a substitution pattern guided by the directing effects of the existing groups. bldpharm.com
Alkylation: Substituents such as alkyl groups can be introduced to the aniline ring to enhance solubility or introduce steric bulk. The synthesis of derivatives like 2-(1-methylbutyl)aniline has been achieved through catalytic hydrogenation of unsaturated precursors. nih.gov
Systematic Introduction of Bridging or Linker Groups
Another approach involves polymerization, where aniline derivatives are linked together. For instance, the polymerization of phenylamines with sulfur monochloride (S2Cl2) can yield poly[N,N-(phenylamino)disulfides], creating a disulfide bridge (-S-S-) that links the aniline units. acs.org
Influence of Structural Variation on Chemical Reactivity and Synthetic Utility
Structural variations significantly impact the chemical reactivity and synthetic utility of 3-(phenylsulfanyl)aniline (B3370458) derivatives.
Electronic Effects: Substituting the phenyl rings with electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methyl groups) alters the electron density on the aromatic systems and the basicity of the aniline nitrogen. nih.gov Oxidation of the sulfur to a sulfone creates a powerful electron-withdrawing group, which deactivates the attached aromatic rings toward further electrophilic substitution and decreases the basicity of the amino group. nih.gov
Steric Effects: The introduction of bulky substituents can hinder certain reactions or alter the preferred conformation of the molecule. The parent compound 2-(Phenylsulfanyl)aniline, a related isomer, adopts a skewed conformation with a dihedral angle of 81.31° between the two rings. researchgate.net Substitutions on either ring would likely influence this angle, affecting how the molecule can interact with other species.
Solubility and Physical Properties: Modifications such as adding alkyl groups can increase solubility in less polar organic solvents, which can be beneficial for subsequent synthetic steps or for specific applications. nih.gov
These modifications allow for the creation of a wide range of compounds with tailored properties, enhancing their utility as intermediates in the synthesis of more complex molecules. nih.gov
Q & A
Q. What are the key physicochemical properties of 3-(Phenylsulfanyl)aniline hydrochloride relevant to experimental design?
The compound’s solubility, stability, and acid-base behavior are critical for experimental reproducibility. For example:
-
Solubility : Aniline hydrochloride derivatives are typically miscible in polar solvents like water or methanol under acidic conditions .
-
Stability : The phenylsulfanyl group may introduce sensitivity to oxidation, requiring inert atmospheres (e.g., N₂) during storage and reactions .
-
Acid-base behavior : As a hydrochloride salt, its aqueous solution is acidic. The pH can be calculated using the dissociation equilibrium:
The pKa of the conjugate acid (≈4.6 for aniline derivatives) determines protonation states in biological assays .
Q. How can researchers synthesize this compound with high purity?
A validated method involves:
Nucleophilic substitution : React 3-chloroaniline with thiophenol in the presence of a base (e.g., K₂CO₃) to introduce the phenylsulfanyl group.
Salt formation : Treat the free base with HCl in anhydrous ethanol to precipitate the hydrochloride salt .
Critical parameters :
- Reaction temperature (optimized at 60–80°C to avoid side reactions).
- Purity of thiophenol (≥98%) to minimize disulfide byproducts.
- Use of anhydrous conditions to prevent hydrolysis .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., phenylsulfanyl group at the 3-position).
- FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~690 cm⁻¹ (C-S stretch) validate functional groups.
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How do electronic effects of the phenylsulfanyl group influence reactivity in cross-coupling reactions?
The sulfur atom’s electron-withdrawing nature activates the aniline ring for electrophilic substitution but deactivates it for nucleophilic attacks. Example:
- Buchwald-Hartwig amination : The phenylsulfanyl group enhances oxidative addition with palladium catalysts due to increased ring electron deficiency.
- Contradiction : Some studies report reduced yields in Suzuki-Miyaura coupling due to sulfur-poisoning of palladium catalysts. Mitigation: Use sulfur-tolerant ligands (e.g., XPhos) .
Q. How can researchers resolve discrepancies in biological activity data across studies?
Common issues include:
- Solvent-dependent aggregation : Use dynamic light scattering (DLS) to confirm colloidal stability in assay buffers.
- Protonation state variability : Adjust pH to ensure the aniline group is protonated (pH < pKa) for consistent bioactivity .
Case study : A 2024 study found that IC₅₀ values for kinase inhibition varied by 40% when assays were conducted at pH 5 vs. pH 7.4 .
Q. What strategies optimize the compound’s stability in long-term storage?
- Lyophilization : Freeze-drying in amber vials under argon reduces hydrolysis and oxidation.
- Additives : Include 1% ascorbic acid to scavenge free radicals.
- Validation : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring for degradation products .
Methodological Challenges and Solutions
Q. How to analyze trace impurities in this compound?
Q. What computational tools predict the compound’s interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
